3-Cyclobutyl-1H-1,2,4-triazole

Overview

Description

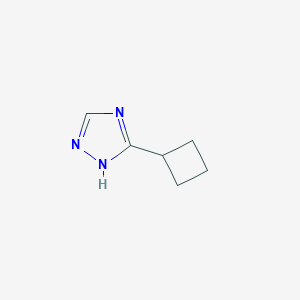

3-Cyclobutyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is a solid at room temperature . This compound is considered a useful research chemical .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . For example, one study reported the crystal structure and Hirshfeld surface analysis of a similar compound . The title compound was developed using the reaction of salicylaldehyde and 3-amino-5-cyclobutyl-1,2,4-triazole in ethanol under microwave irradiation .

Chemical Reactions Analysis

Triazoles, including 1,2,4-triazoles, are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Scientific Research Applications

Triazoles are a class of heterocyclic compounds that have gained significant attention in scientific research due to their versatile structural variations and broad range of biological activities. These compounds, including the 1,2,4-triazole derivatives, have been explored for various applications in drug discovery, material science, and as corrosion inhibitors. The following sections highlight the key research findings on the applications of triazole derivatives, excluding information related to drug use, dosage, and side effects, in alignment with the specified requirements.

Drug Discovery and Biological Activities

Triazole derivatives, including 3-cyclobutyl-1H-1,2,4-triazole, have been identified as promising scaffolds in the development of new pharmaceutical compounds due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The exploration of novel triazoles with therapeutic potential against neglected diseases and resistant bacterial strains remains a crucial area of research. The structural versatility of triazoles allows for the synthesis of new chemical entities with potential therapeutic applications, addressing the urgent need for new prototypes against emerging health threats (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties

The synthesis of 1,2,4-triazole derivatives has been the subject of extensive research, focusing on developing efficient and eco-friendly synthetic methods. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction, known as a click reaction, is a pivotal method for synthesizing 1,2,4-triazole derivatives. This reaction is characterized by its simplicity, high yield, and the ability to produce compounds with significant biological activity. Research into novel synthetic routes continues to expand the utility of triazole derivatives in various scientific domains (Kaushik et al., 2019).

Corrosion Inhibition

The application of 1,2,4-triazole derivatives as corrosion inhibitors for metal surfaces has been a notable area of research. These compounds exhibit good efficiency in protecting metals and alloys against corrosion in aggressive media. The mechanism of action involves the formation of protective layers on the metal surfaces, significantly enhancing their resistance to corrosion. This property has been leveraged in the development of environmentally friendly corrosion inhibitors, contributing to the sustainability of metal processing and utilization industries (Hrimla et al., 2021).

Mechanism of Action

Target of Action

It is known that triazole compounds, in general, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities due to their ability to form hydrogen bonding and bipolar interactions .

Mode of Action

Triazole compounds are known to interact with their targets through various interactions like electrostatic interaction, pi- anion interaction, h-bonding, and van der waals interaction . These interactions allow them to bind with biomolecular targets and improve solubility .

Biochemical Pathways

Triazole compounds are known to exhibit broad biological activities, affecting various biochemical pathways .

Pharmacokinetics

Triazole compounds are generally stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Action Environment

It is known that the reactions involving triazole compounds are generally carried out in vessels or jars of different kinds of materials .

Biochemical Analysis

Biochemical Properties

Triazole compounds, which include 3-Cyclobutyl-1H-1,2,4-triazole, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities .

Cellular Effects

It is known that triazole compounds can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that the effects of triazole compounds can vary with different dosages .

Properties

IUPAC Name |

5-cyclobutyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5(3-1)6-7-4-8-9-6/h4-5H,1-3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXDCSDPNPVZOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597777 | |

| Record name | 5-Cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199215-93-4 | |

| Record name | 5-Cyclobutyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclobutyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)